molecular formula C27H19ClN2O3 B609089 MK-3903 CAS No. 1219737-12-8

MK-3903

Cat. No.: B609089
CAS No.: 1219737-12-8
M. Wt: 454.91
InChI Key: FIKQZQDYGXAUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-3903 is an activator of AMP-activated protein kinase (AMPK;  EC50 = 9 nM). It is selective for AMPK over a kinase panel at 10 µM, as well as the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 (IC50s = >50 µM for both) and the pregnane X receptor (PXR;  EC50 = >30 µM). This compound (30 mg/kg) increases muscle and liver levels of phosphorylated ACC, an AMPK substrate, and reduces insulin resistance in diet-induced obese (DIO) mice. It inhibits hepatic fatty acid synthesis in db/db mice when administered at doses ranging from 3 to 30 mg/kg.
This compound is a potent and selective AMPK activator (EC50 = 8 nM). This compound exhibited robust target engagement in mouse liver following oral dosing, leading to improved lipid metabolism and insulin sensitization in mice. Chronic oral administration of this compound robustly increased ACC phosphorylation in liver with more modest effects in skeletal muscle. Treatment of various mouse models with this compound resulted in expected alterations in lipid metabolism and improvements in a measure of insulin sensitization.

Biochemical Analysis

Biochemical Properties

MK-3903 plays a significant role in biochemical reactions by activating AMPK . It interacts with various enzymes and proteins, including cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6, and the pregnane X receptor (PXR) . The nature of these interactions is primarily regulatory, with this compound selectively activating AMPK over these other biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving AMPK . This can lead to changes in gene expression and cellular metabolism, with potential impacts on processes such as fatty acid synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme activation or inhibition and changes in gene expression . Its primary mechanism of action involves the activation of AMPK, a key regulator of cellular energy homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, acute oral administration of this compound to high-fructose fed mice resulted in significant inhibition of hepatic fatty acid synthesis . Information on any threshold effects or toxic/adverse effects at high doses is currently limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to cellular energy homeostasis, primarily through its activation of AMPK . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known to be a substrate of human liver uptake transporters OATP1B1 and OATP1B3 , which may play a role in its localization or accumulation.

Subcellular Localization

Potential factors influencing its localization could include targeting signals or post-translational modifications .

Properties

IUPAC Name

5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKQZQDYGXAUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5-[(5-biphenyl-4-yl-6-chloro-1H-benzimidazol-2-yl)oxy]-2-methylbenzoate (11 g, 23.46 mmol) in MeOH/water (1:1) (250 mL) was added NaOH (5 M in water) (23.46 mL, 117 mmol). The mixture was heated at 70° C. for 1 h. The mixture was then cooled, diluted with water and acidified with 2 M aqueous HCl. The precipitated white solid was filtered and dried to afford the title compound as a white powder. LCMS: calculated for C27H19ClN2O3 454.90, observed m/e 455.5 (M+H)+ (Rt 2.27/4 min). 1H NMR (500 MHz, CD3OD): δ 7.98-7.35 (m, 14H), 2.62 (s, 3H).
Name
Quantity
23.46 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: How does MK-3903 exert its effects at the cellular level?

A: this compound functions as a direct activator of AMP-activated protein kinase (AMPK) []. AMPK, often referred to as the "cellular energy sensor," plays a critical role in regulating cellular energy homeostasis. When activated, AMPK initiates a cascade of downstream effects, including promoting glucose uptake, fatty acid oxidation, and inhibiting hepatic glucose production. By directly activating AMPK, this compound can modulate these metabolic pathways, making it a potential therapeutic candidate for metabolic disorders such as type 2 diabetes.

Q2: What evidence supports the therapeutic potential of this compound in metabolic diseases?

A: Preclinical studies have demonstrated the beneficial effects of this compound in animal models of metabolic dysfunction. For instance, in mice fed a high-fat diet, oral administration of this compound effectively improved lipid metabolism and insulin sensitivity []. This improvement was attributed to the compound's ability to engage with AMPK in the liver, highlighting its potential for treating metabolic disorders characterized by insulin resistance and dyslipidemia.

Q3: Beyond metabolic diseases, are there other areas where this compound shows promise?

A: Interestingly, recent research indicates that this compound might hold therapeutic potential in mitigating cisplatin-induced muscle atrophy []. Cisplatin, a widely used chemotherapy drug, is known to cause debilitating side effects, including muscle wasting. Studies show that this compound could potentially counteract this side effect by influencing the Glut4/AMPK/FoxO pathway []. This finding suggests a possible role for this compound in improving the quality of life for cancer patients undergoing chemotherapy.

Q4: Does the research suggest any limitations or potential drawbacks of this compound?

A: While this compound demonstrates promising results in preclinical studies, one study found that its overexpression could lead to chemotherapy resistance in gastric cancer cells []. Specifically, this compound was shown to promote proliferation and autophagy while inhibiting apoptosis in drug-resistant gastric cancer cells []. This finding highlights the complexity of AMPK signaling and the need for further research to fully understand the potential risks and benefits of this compound in different disease contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.